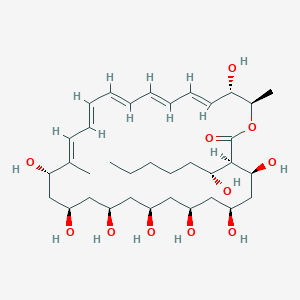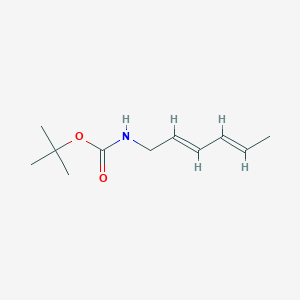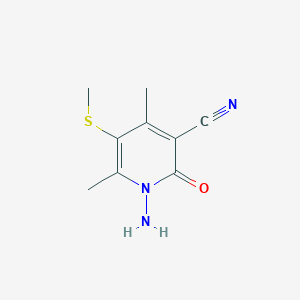![molecular formula C16H15NS B038177 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole CAS No. 123768-25-2](/img/structure/B38177.png)
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole, also known as resveratrol analog, is a synthetic compound that has gained significant attention in the scientific community due to its potential health benefits. This compound is a derivative of resveratrol, a natural compound found in grapes, berries, and peanuts. Resveratrol analog has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms such as inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of cell signaling pathways.
Effets Biochimiques Et Physiologiques
Several studies have demonstrated that 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has potent biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in various cell types. It has also been found to regulate cell signaling pathways and modulate gene expression. Furthermore, this compound has been shown to have anti-aging effects by increasing the lifespan of various organisms.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar biological activities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. One area of research is the development of novel synthetic analogs with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Furthermore, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Hantzsch reaction. This reaction involves the condensation of 2-aminobenzothiazole, acetophenone, and acetaldehyde in the presence of a catalyst such as ammonium acetate. The resulting product is then purified using various techniques such as column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been extensively studied for its various biological activities. Several studies have demonstrated that this compound has potent anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
123768-25-2 |
|---|---|
Nom du produit |
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole |
Formule moléculaire |
C16H15NS |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
3-methyl-2-[(Z)-2-phenylethenyl]-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11- |
Clé InChI |
NVYGHKKDZBBWMV-QXMHVHEDSA-N |
SMILES isomérique |
CN1C(SC2=CC=CC=C21)/C=C\C3=CC=CC=C3 |
SMILES |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
SMILES canonique |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
Synonymes |
Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



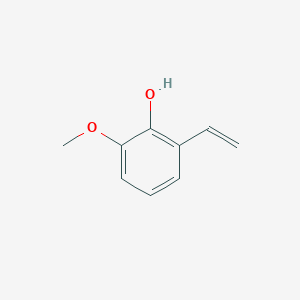
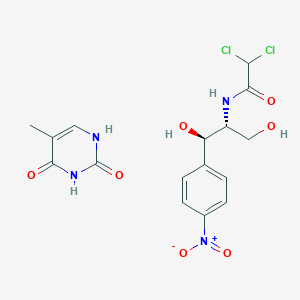
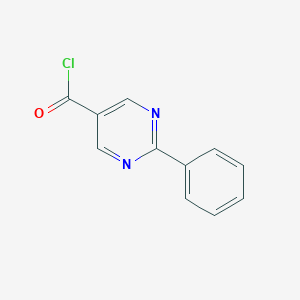
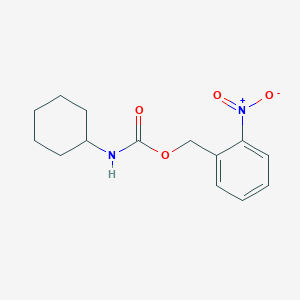

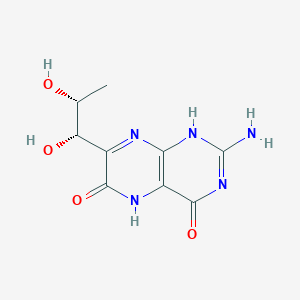


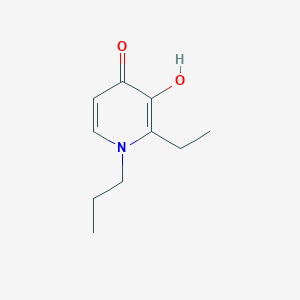
![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)
